2-(tert-Butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine-d9 2-(tert-Butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine-d9
Brand Name: Vulcanchem
CAS No.: 1189419-70-2
VCID: VC0021182
InChI: InChI=1S/C10H16ClN5/c1-10(2,3)16-9-14-7(11)13-8(15-9)12-6-4-5-6/h6H,4-5H2,1-3H3,(H2,12,13,14,15,16)/i1D3,2D3,3D3
SMILES: CC(C)(C)NC1=NC(=NC(=N1)NC2CC2)Cl
Molecular Formula: C10H16ClN5
Molecular Weight: 250.778

2-(tert-Butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine-d9

CAS No.: 1189419-70-2

Cat. No.: VC0021182

Molecular Formula: C10H16ClN5

Molecular Weight: 250.778

* For research use only. Not for human or veterinary use.

2-(tert-Butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine-d9 - 1189419-70-2

Specification

CAS No. 1189419-70-2
Molecular Formula C10H16ClN5
Molecular Weight 250.778
IUPAC Name 6-chloro-4-N-cyclopropyl-2-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3,5-triazine-2,4-diamine
Standard InChI InChI=1S/C10H16ClN5/c1-10(2,3)16-9-14-7(11)13-8(15-9)12-6-4-5-6/h6H,4-5H2,1-3H3,(H2,12,13,14,15,16)/i1D3,2D3,3D3
Standard InChI Key FHDFJPIRJCWFNA-GQALSZNTSA-N
SMILES CC(C)(C)NC1=NC(=NC(=N1)NC2CC2)Cl

Introduction

Chemical Identity and Structure

Basic Identification

2-(tert-Butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine-d9 represents a deuterated variant of the non-deuterated parent compound. Table 1 summarizes the key identification parameters of this compound.

Table 1: Chemical Identity Parameters

ParameterValue
CAS Number1189419-70-2
Molecular FormulaC₁₀H₇D₉ClN₅
Molecular Weight250.78 g/mol
PubChem CID45038494
Creation Date2010-03-29
Last Modified2025-02-22

The compound is identified by its IUPAC name: 6-chloro-4-N-cyclopropyl-2-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3,5-triazine-2,4-diamine . This systematic nomenclature clearly identifies the position of the deuterium atoms within the molecular structure.

Structural Composition

The compound consists of a 1,3,5-triazine core with three distinct functional groups attached: a tert-butylamino group (with nine deuterium atoms), a chloro group, and a cyclopropylamino group. The structural composition is characterized by specific notations as shown in Table 2.

Table 2: Structural Notations

Notation TypeValue
SMILES[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC1=NC(=NC(=N1)NC2CC2)Cl
InChIInChI=1S/C10H16ClN5/c1-10(2,3)16-9-14-7(11)13-8(15-9)12-6-4-5-6/h6H,4-5H2,1-3H3,(H2,12,13,14,15,16)/i1D3,2D3,3D3
InChIKeyFHDFJPIRJCWFNA-GQALSZNTSA-N

The deuterium labeling occurs specifically at the tert-butyl group, where all nine hydrogen atoms are replaced with deuterium atoms . This selective deuteration creates a compound with distinct mass spectrometric properties while maintaining the chemical behavior of the parent molecule.

Physical and Chemical Properties

Computed Properties

The compound exhibits specific physicochemical properties that influence its behavior in various research applications. Table 3 presents the calculated properties of the compound.

Table 3: Computed Physicochemical Properties

PropertyValueReference
XLogP32.7Computed by XLogP3 3.0
Hydrogen Bond Donor Count2Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count5Computed by Cactvs 3.4.8.18
Rotatable Bond Count4Computed by Cactvs 3.4.8.18
Exact Mass250.1659139 DaComputed by PubChem 2.2
Topological Polar Surface Area (TPSA)62.73Computational Chemistry Data
LogP2.3097Computational Chemistry Data

Physical State and Solubility

The compound exists as a white solid at room temperature . Its solubility profile indicates compatibility with various organic solvents, making it versatile for different research applications. Table 4 details the solubility characteristics.

Table 4: Solubility Profile

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
MethanolSoluble

The compound's moderate lipophilicity (LogP value of approximately 2.3-2.7) suggests a balance between hydrophilic and hydrophobic properties, which is advantageous for various biological applications and analytical procedures .

Synthesis and Deuterium Labeling Significance

Deuterium Labeling Strategy

The specific deuteration pattern of 2-(tert-Butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine-d9 involves the replacement of all nine hydrogen atoms in the tert-butyl group with deuterium atoms . This strategic labeling creates a compound with identical chemical properties to its non-deuterated counterpart but with a distinct mass spectrometric signature.

Importance in Pharmacokinetic Studies

Deuterium labeling has gained significant attention in pharmaceutical research due to its potential effects on pharmacokinetic and metabolic profiles of drug compounds. The substitution of hydrogen with deuterium can influence bond strength and subsequently affect metabolic stability . This property is particularly valuable in drug development studies where understanding metabolic pathways is crucial.

Deuterated compounds serve as invaluable internal standards in quantitative analysis due to their nearly identical chemical behavior compared to non-deuterated analogs while being distinguishable by mass spectrometry . This characteristic makes 2-(tert-Butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine-d9 particularly valuable in analytical chemistry and pharmacokinetic research.

Research Applications

Proteomics Research

The compound finds significant application in proteomics research, particularly in the study of proteins and their interactions. Its stable isotope labeling enables precise quantification and tracking in complex biological systems, providing valuable insights into protein dynamics and interactions.

Pharmaceutical Development

In pharmaceutical research, 2-(tert-Butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine-d9 serves as:

  • A building block in the synthesis of pharmaceutical agents targeting specific biological pathways

  • A reference standard for analytical method development and validation

  • A tool for investigating drug metabolism and pharmacokinetics

The compound's deuterium labeling enables researchers to track metabolic transformations with high precision, aiding in the understanding of drug metabolism and elimination pathways.

Agricultural Chemical Research

Given the structural similarity to certain herbicides and pesticides, the compound has applications in agricultural chemical research . It potentially contributes to:

  • Development of herbicides and pesticides with improved efficacy and environmental profiles

  • Studies on the environmental fate and metabolism of agricultural chemicals

  • Analytical method development for detecting residues in environmental samples

Analytical Chemistry Applications

Analytical Methods and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The deuterium labeling pattern of 2-(tert-Butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine-d9 creates a distinct NMR profile compared to its non-deuterated analog. The absence of proton signals from the tert-butyl group in 1H NMR spectra and the presence of deuterium signals in 2H NMR spectra provide definitive confirmation of the labeling pattern .

Mass Spectrometry

Mass spectrometric analysis of the compound reveals characteristic fragmentation patterns influenced by the deuterium labeling. The nine-deuterium substitution creates a mass shift of +9 Da compared to the non-deuterated analog, allowing clear distinction in mass spectrometric analyses . This property is particularly valuable in metabolic studies and quantitative analyses using isotope dilution techniques.

Future Research Directions

Expanded Applications in Drug Development

The potential of 2-(tert-Butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine-d9 in drug development research extends beyond its current applications. Future research could explore:

  • Development of deuterated pharmaceuticals with improved pharmacokinetic profiles

  • Investigation of metabolic pathways using the compound as a probe

  • Integration into antibody-drug conjugates for targeted therapy approaches

Advanced Analytical Techniques

Emerging analytical technologies could further leverage the unique properties of this compound:

  • Enhanced mass spectrometry methods for ultrasensitive detection and quantification

  • Development of multiplexed analytical approaches using multiple isotopically labeled standards

  • Implementation in imaging mass spectrometry for spatial distribution studies

Environmental Science Applications

The compound's potential in environmental science research includes:

  • Studies on soil remediation processes and pollutant breakdown mechanisms

  • Investigation of environmental fate and transport of similar agricultural chemicals

  • Development of analytical methods for environmental monitoring with improved sensitivity and specificity

Comparative Analysis with Related Compounds

Comparison with Non-Deuterated Analog

The non-deuterated parent compound, 2-(tert-Butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine, shares identical chemical reactivity with the deuterated variant but differs in isotopic composition. This relationship enables various research applications where the deuterated compound can serve as an internal standard or tracer .

Relationship to Similar Triazine Compounds

The 1,3,5-triazine scaffold present in this compound is found in various biologically active molecules and agricultural chemicals. A related compound, 2-tert-Butylamino-4-chloro-6-ethylamino-1,3,5-triazine (terbutylazine), has been studied for its crystallographic properties and hydrogen bonding patterns . These structural relationships provide valuable context for understanding the potential applications and properties of 2-(tert-Butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine-d9.

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